Superior Ghrelin O-Acyltransferase (GOAT) Inhibitory Potency in Cellular Assays
The compound, as a key component of the GOAT inhibitor BDBM396179, exhibits an IC50 of 1 nM [1]. This represents a 23% improvement in potency compared to the structurally related GOAT inhibitor BDBM593977 (IC50 = 1.30 nM) [2] under comparable cellular assay conditions.
| Evidence Dimension | GOAT inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | BDBM593977 (US11583532, Example 7.9) IC50 = 1.30 nM |
| Quantified Difference | 23% lower IC50 (higher potency) |
| Conditions | Cell-based assay (5000 cells/well, 384-well plates, DMEM medium, 10% FCS, 37°C, 5% CO2) |
Why This Matters
The improved potency translates to a lower required dose for achieving therapeutic GOAT inhibition, a key target for metabolic disorders [3].
- [1] BindingDB. (2020). BDBM396179: 2-(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl methyl)-4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=396179 View Source
- [2] BindingDB. (2023). BDBM593977: Triazolopyrimidine derivative (US11583532, Example 7.9). Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=11135 View Source
- [3] Trieselmann, T., et al. (2023). Triazolopyrimidine derivatives for use as ghrelin O-acyl transferase (GOAT) inhibitors. US Patent 11583532. View Source
